molecular formula C21H19BrN4O3 B3013768 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione CAS No. 1206985-65-0

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

Cat. No.: B3013768
CAS No.: 1206985-65-0
M. Wt: 455.312
InChI Key: QQHSKCWGSBYFAC-UHFFFAOYSA-N
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Description

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione features a quinazoline-dione core substituted with a 4-bromophenyl-oxadiazole moiety and a butyl chain. Quinazoline-diones are recognized for their bioactivity, particularly in antimicrobial and anticancer contexts, due to their ability to interact with enzymes and receptors via hydrogen bonding and π-stacking . The 4-bromophenyl group enhances electrophilicity and halogen bonding, while the oxadiazole ring contributes to metabolic stability and lipophilicity . The butyl chain likely improves membrane permeability, a critical factor for bioavailability .

Properties

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-butylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3/c1-2-3-12-25-20(27)16-6-4-5-7-17(16)26(21(25)28)13-18-23-19(24-29-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHSKCWGSBYFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H19BrN4O2C_{21}H_{19}BrN_{4}O_{2}, with a molecular weight of approximately 471.4 g/mol. The presence of the 1,2,4-oxadiazole ring is significant as it has been associated with various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • A study highlighted that derivatives of 1,3,4-oxadiazole demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
  • Specific derivatives were tested for their effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Anticancer Activity

Several studies have documented the anticancer potential of oxadiazole derivatives:

  • Compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism often involves apoptosis induction and cell cycle arrest .
  • A notable study found that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy:

  • Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This action can potentially reduce inflammation in various models of inflammatory diseases .

Case Studies

StudyCompound TestedBiological ActivityFindings
Dhumal et al. (2016)Oxadiazole derivativesAntitubercularStrong inhibition of Mycobacterium bovis BCG
Bajaj et al. (2020)Quinazoline derivativesAnticancerSignificant cytotoxicity against MCF-7 and MDA-MB-231
Izgi et al. (2021)Oxadiazole derivativesα-glucosidase inhibitionIC50 value of 0.46 mM

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with oxadiazole rings often inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
  • Receptor Modulation : These compounds may act on various receptors to modulate signaling pathways related to inflammation and cell survival.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death .

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Analogous Compounds

Compound Name / Core Structure Substituents Bioactivity Reference
Target Compound : Quinazoline-2,4-dione 3-Butyl, 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl) Potential antimicrobial*
5-Methyl-3-phenyl-thieno[2,3-d]pyrimidine-2,4-dione 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}, 6-(5-phenyl-1,3,4-oxadiazol-2-yl) Antimicrobial
3-Butylimidazolidine-2,4-dione 3-(4-Bromophenyl), 5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl] N/A (structural analog)
Quinoline-2,4-dione 3-Phenyl, 3-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl) Synthetic intermediate
1,2,4-Triazole-3-thione 4-Bromophenyl, benzoxazole Antimicrobial (inferred)

Notes:

  • Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole group (vs. triazole in ) offers greater metabolic stability, as triazoles are prone to tautomerism, which may reduce efficacy .
  • Halogen Effects : The 4-bromophenyl group in the target compound and , and 8 improves binding affinity via halogen bonds, unlike hydroxyl-substituted analogs (), which rely on hydrogen bonding .

Physicochemical Properties

Table 2: Comparative Elemental Analysis and Spectral Data

Compound %C (Calcd/Found) %H (Calcd/Found) %N (Calcd/Found) Key IR/NMR Signals
Target Compound (hypothetical) 58.1/57.8* 4.2/4.5* 11.3/11.1* 1590 cm⁻¹ (C=N), 1210 cm⁻¹ (C-O), 530 (C-Br)
57.39/57.03 2.90/3.26 12.18/12.09 1593 cm⁻¹ (C=N), 1212 cm⁻¹ (C=S)
59.40/59.08 3.04/3.38 12.15/12.53 1569 cm⁻¹ (C=N), 1246 cm⁻¹ (C=S)

*Hypothetical data based on analogous compounds.

  • Lipophilicity : The butyl chain in the target compound increases logP compared to methyl-substituted analogs (), favoring cell membrane penetration .
  • Stability : The oxadiazole ring’s resistance to hydrolysis (vs. triazoles in ) suggests longer half-life .

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